Z-D-Lys(boc)-ome
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Overview
Description
This compound is widely used in peptide synthesis and serves as a protective group for lysine residues during the synthesis of complex peptides. The compound is characterized by its molecular formula C₁₉H₂₈N₂O₆ and a molecular weight of 380.44 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-D-Lys(boc)-ome typically involves the protection of the amino and carboxyl groups of lysine. The process begins with the protection of the α-amino group using a benzyloxycarbonyl (Cbz) group and the ε-amino group using a tert-butoxycarbonyl (Boc) group. The reaction conditions often involve the use of solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using automated peptide synthesizers. These machines allow for precise control over reaction conditions, including temperature, solvent composition, and reagent concentrations. The use of high-purity reagents and solvents ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Z-D-Lys(boc)-ome undergoes several types of chemical reactions, including:
Deprotection Reactions: The removal of the Cbz and Boc protective groups under acidic or basic conditions.
Coupling Reactions: The formation of peptide bonds with other amino acids or peptides using coupling reagents like DIC and NHS.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group, while hydrogenation in the presence of palladium on carbon (Pd/C) is used to remove the Cbz group.
Coupling: DIC and NHS are frequently used to activate the carboxyl group for peptide bond formation.
Major Products Formed
The major products formed from these reactions include deprotected lysine derivatives and extended peptide chains, depending on the specific synthetic goals.
Scientific Research Applications
Z-D-Lys(boc)-ome has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for research and commercial purposes.
Mechanism of Action
The mechanism of action of Z-D-Lys(boc)-ome involves its role as a protective group in peptide synthesis. By protecting the amino groups of lysine, it prevents unwanted side reactions during peptide bond formation. This allows for the selective synthesis of peptides with high purity and yield. The molecular targets include the amino groups of lysine residues, and the pathways involved are those related to peptide synthesis and deprotection reactions.
Comparison with Similar Compounds
Similar Compounds
Nα-Cbz-Nε-Boc-L-Lysine: Similar in structure but uses L-lysine instead of D-lysine.
Nα-Fmoc-Nε-Boc-D-Lysine: Uses a fluorenylmethyloxycarbonyl (Fmoc) group instead of Cbz for α-amino protection.
Nα-Cbz-Nε-Fmoc-D-Lysine: Uses Fmoc for ε-amino protection instead of Boc.
Uniqueness
Z-D-Lys(boc)-ome is unique due to its specific use of D-lysine and the combination of Cbz and Boc protective groups. This combination provides a balance of stability and ease of removal, making it particularly useful in the synthesis of peptides that require selective deprotection steps.
Properties
IUPAC Name |
methyl (2R)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)hexanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O6/c1-20(2,3)28-18(24)21-13-9-8-12-16(17(23)26-4)22-19(25)27-14-15-10-6-5-7-11-15/h5-7,10-11,16H,8-9,12-14H2,1-4H3,(H,21,24)(H,22,25)/t16-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWQKFBUQSKZOS-MRXNPFEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)OC)NC(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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